4-Nitro-2,3,5-trimethylpyridine-N-oxide
Overview
Description
4-Nitro-2,3,5-trimethylpyridine-N-oxide is a yellow crystalline solid with the chemical formula C8H10N2O3. It is an impurity of Omeprazole, which is a covalently binds to proton pump .
Synthesis Analysis
A common method for synthesizing 4-Nitro-2,3,5-trimethylpyridine-N-oxide is through the nitration of 2,3,5-trimethylpyridine .Molecular Structure Analysis
The molecular formula of 4-Nitro-2,3,5-trimethylpyridine-N-oxide is C8H10N2O3, and its molecular weight is 182.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitro-2,3,5-trimethylpyridine-N-oxide include a melting point of 73-74 °C, a boiling point of 397.8±37.0 °C (Predicted), and a density of 1.26±0.1 g/cm3 (Predicted) .Scientific Research Applications
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Pharmaceutical Industry
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Synthesis of 4-Nitropyridine
- Application Summary : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
- Method of Application : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
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Antimicrobial and Antiviral Activities
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Synthesis of 4-methoxy-2,3,5-trimethylpyridine
- Application Summary : 4-methoxy-2,3,5-trimethylpyridine can be synthesized from 4-Nitro-2,3,5-trimethylpyridine-N-oxide . This compound can be used as a specific building block in organic synthesis .
- Method of Application : The synthesis involves the substitution of the chlorine in the precursor with a methoxide ion, which gives 4-methoxy-2,3,5-trimethylpyridine. This compound can then be oxidized to the corresponding N-oxide .
- Results or Outcomes : This method provides an efficient route to 4-methoxy-2,3,5-trimethylpyridine with an overall yield of 43% .
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Microreaction Technology
- Application Summary : Microreaction technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates where either the poor selectivity of the product is inevitable in batch or there are situations where the reactions are highly exothermic .
- Method of Application : One major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .
- Results or Outcomes : As a result, reaction temperature control can be accurate and thus avoid hot spots often the cause of the formation of by-products, and with respect to traditional batch procedures, hazardous reactions can be handled more safely .
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Prescribed Drugs
- Application Summary : Nitrogen-containing heterocyclic compounds are not only present as the backbone in several biologically active natural products used as traditional medications or approved prescribed drugs, but some of their synthetic derivatives in different sizes, nowadays are prescribed and market purchasable drugs .
Safety And Hazards
properties
IUPAC Name |
2,3,5-trimethyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-9(11)7(3)6(2)8(5)10(12)13/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLTOGTYNFTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459026 | |
Record name | 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,3,5-trimethylpyridine-N-oxide | |
CAS RN |
86604-79-7 | |
Record name | Pyridine, 2,3,5-trimethyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethyl-4-nitropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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